molecular formula C10H12ClN3OS B2642117 2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide CAS No. 695199-54-3

2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2642117
CAS No.: 695199-54-3
M. Wt: 257.74
InChI Key: KOTQGUAWXHRSES-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide is a chemical compound offered for research and development purposes. This substance is a derivative of thiosemicarbazide, a class of compounds known for their versatile applications in scientific research . Thiosemicarbazide derivatives are frequently investigated as key precursors in the synthesis of nitrogen- and sulfur-containing heterocycles, which are valuable scaffolds in medicinal chemistry and drug discovery . Researchers are exploring such compounds for a range of potential biological activities, as studies on analogous structures have indicated potential in areas including antimicrobial, anticancer, and anti-inflammatory research . The specific properties and mechanisms of action for this particular derivative are a subject for ongoing scientific investigation. This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(3-chloro-4-methylbenzoyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3OS/c1-6-3-4-7(5-8(6)11)9(15)13-14-10(16)12-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTQGUAWXHRSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=S)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methylbenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzoyl derivatives, while substitution reactions can produce a range of substituted benzoyl compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazinecarbothioamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-Chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide have been evaluated for their effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Research has also highlighted the potential anticancer activities of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast adenocarcinoma cell lines (e.g., MCF7). The compound’s structure allows it to interact with specific cellular receptors or pathways involved in cancer cell growth and survival . Molecular docking studies suggest that it may bind effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for further development .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where acetylcholinesterase inhibition has been observed . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : The initial step often involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-methylhydrazinecarbothioamide.
  • Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Case Studies

Several case studies have documented the application of this compound in various experimental settings:

  • Antimicrobial Evaluation : A study assessing the antimicrobial activity of synthesized hydrazine derivatives found that certain analogs exhibited potent activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in MCF7 cells by inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Analogs
  • 3,4-Dichlorobenzylidene Derivative (3g): (E)-2-(3,4-Dichlorobenzylidene)-N-methylhydrazinecarbothioamide (3g) exhibited moderate inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ = 135.6 µmol/L), though lower than the standard Diuron® .
  • 2-Chlorobenzylidene Derivative (Compound 1 in ) :
    Substitution at the 2-position of the benzylidene group conferred antimicrobial activity against Gram-positive bacteria, suggesting steric and electronic effects influence target binding .
Methyl and Methoxy Substituents
  • 4-Methoxybenzoyl Derivatives :
    Compounds like 2-(4-methoxybenzoyl)-N-methylhydrazinecarbothioamide () may exhibit altered solubility and bioavailability due to the methoxy group’s electron-donating nature. Methoxy substituents are often associated with enhanced metabolic stability .
  • 3-Chloro-4-methylbenzoyl vs.

Functional Group Variations

Benzoyl vs. Benzylidene Moieties
  • Benzoyl Derivatives :
    The benzoyl group in the target compound may favor hydrogen bonding via the carbonyl oxygen, as seen in rhodium(III) and palladium(II) complexes of 2-(2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide .
  • Benzylidene Derivatives :
    Compounds like 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide () adopt planar conformations stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N), which are critical for antimicrobial activity .
N-Substitution Effects
  • N-Methyl vs. N-Allyl :
    N-Allyl derivatives (e.g., N-Allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide, ) may exhibit different pharmacokinetic profiles due to increased steric bulk, though biological data are unavailable .
Key Observations:
  • Antimicrobial Activity : Chloro-substituted benzylidene derivatives () show Gram-positive specificity, likely due to interactions with bacterial cell walls .
  • Anticancer Potential: Indolin-2-one-linked thiocarbohydrazones () inhibit VEGFR-2, a key angiogenesis target, suggesting the target compound’s benzoyl group could be modified for similar activity .
  • Herbicidal Activity : PET inhibition in benzylidene derivatives () highlights the role of halogen electronegativity in disrupting photosynthesis .

Structural and Crystallographic Insights

Hydrogen Bonding and Conformation

  • Intramolecular Interactions : Analogous compounds (e.g., ) exhibit O–H⋯N hydrogen bonds, stabilizing near-planar conformations critical for biological activity .
  • Crystal Packing : Weak intermolecular interactions (C–H⋯O, π⋯π) in benzylidene derivatives () enhance crystalline stability, which may influence solubility and formulation .

Metal Coordination Properties

  • Complex Formation : 2-(2-Hydroxybenzoyl)-N-methylhydrazinecarbothioamide forms stable complexes with Rh(III), Pd(II), and Pt(II), suggesting the target compound’s chloro-methyl substituents could modulate metal-binding affinity .

Biological Activity

2-(3-Chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide, with the CAS number 695199-54-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C11H12ClN3OS
  • Molecular Weight : 257.74 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to inhibit key enzymes involved in metabolic pathways, which can lead to various therapeutic effects, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Cell Line IC50 (µM) Mechanism
HeLa15.5Induction of apoptosis via caspase activation
MCF-712.3Inhibition of cell proliferation
A54918.7Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Anticancer Effects

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against common pathogens associated with hospital-acquired infections. The study highlighted its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between acyl chlorides and thiosemicarbazides. For example:

  • Step 1: Prepare the acid chloride derivative of 3-chloro-4-methylbenzoic acid using thionyl chloride or similar reagents.
  • Step 2: React the acid chloride with N-methylthiosemicarbazide in a solvent system (e.g., 1,4-dioxane/pyridine) under controlled temperatures (0–25°C) for 24–48 hours .
  • Optimization Tips:
    • Monitor reaction progress via TLC (e.g., benzene:methanol 5:1, Rf 0.4) .
    • Adjust stoichiometry (1:1 molar ratio) and solvent polarity to improve yield (up to 75%) .
    • Recrystallize from ethanol or acetonitrile to enhance purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy: Identify key functional groups:
    • C=O stretch (~1685 cm<sup>-1</sup>) for the benzoyl group .
    • C=S stretch (~1175 cm<sup>-1</sup>) for the thioamide .
    • N-H stretches (~3230–3265 cm<sup>-1</sup>) .
  • X-ray Crystallography: Resolve molecular conformation and intermolecular interactions:
    • Use Agilent Xcalibur diffractometers with CuKα radiation (λ = 1.5418 Å) .
    • Refine structures via SHELXL (R-factor < 0.08) .
    • Analyze hydrogen bonds (e.g., O–H⋯N, C–H⋯O) and dihedral angles (e.g., 9.2° between aromatic and hydrazine planes) .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve discrepancies in bond parameters or molecular packing?

Methodological Answer:

  • Data Refinement: Use SHELXL for high-resolution refinement, applying constraints for H-atom positions and anisotropic displacement parameters .
  • Validation Tools: Employ PLATON or ADDSYM to check for missed symmetry or twinning .
  • Case Study: If bond lengths deviate from standard values (e.g., C–S: 1.68–1.72 Å vs. observed 1.75 Å), verify via Hirshfeld surface analysis or DFT calculations .

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental data in studying reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental IR/Raman data .
  • Molecular Docking: Use AutoDock Vina to simulate binding interactions with biological targets (e.g., bacterial enzymes like AcpS-PPTase) .
    • Protocol:

Prepare the ligand (compound) and receptor (target protein) in PDBQT format.

Set grid boxes to cover active sites (e.g., 20 Å<sup>3</sup>).

Validate docking poses using MD simulations (e.g., GROMACS).

Q. How to address contradictions in biological activity data (e.g., inconsistent IC50 values) across studies?

Methodological Answer:

  • Experimental Design:
    • Standardize assay conditions (e.g., cell lines, incubation time) .
    • Include positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Data Analysis:
    • Use ANOVA or Student’s t-test to assess significance (p < 0.05).
    • Cross-validate via orthogonal assays (e.g., fluorescence-based vs. MTT assays).

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